Reveromycin C

Vue d'ensemble

Description

La révéromycine C est un membre de la famille des révéromycines, un groupe de spirocétals polykétides produits par diverses espèces de Streptomyces. Ces composés sont connus pour leurs diverses activités biologiques, notamment leurs propriétés antibactériennes, antifongiques et anticancéreuses . La révéromycine C, en particulier, a attiré l'attention pour ses applications thérapeutiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La biosynthèse de la révéromycine C implique une voie polykétide complexe. Elle commence par une unité de départ de 2-méthylsuccinyl-CoA, suivie de l'incorporation d'une chaîne d'extension polykétide C6-8 et d'unités d'estérification de diacide . La structure centrale spiroacétalique est formée par des réactions enzymatiques stéréospécifiques impliquant RevG et RevJ .

Méthodes de production industrielle : La production industrielle de la révéromycine C implique généralement la fermentation d'espèces de Streptomyces dans des conditions contrôlées. L'optimisation des milieux de culture et des paramètres de fermentation est cruciale pour maximiser le rendement .

Analyse Des Réactions Chimiques

Types de réactions : La révéromycine C subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier sa structure afin d'améliorer son activité biologique.

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène (H2O2) et le permanganate de potassium (KMnO4) sont utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs tels que l'hydroxyde de sodium (NaOH) et le carbonate de potassium (K2CO3).

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la révéromycine C, qui sont étudiés pour leurs activités biologiques améliorées .

Applications de la recherche scientifique

La révéromycine C a un large éventail d'applications de recherche scientifique :

Biologie : La révéromycine C est utilisée pour étudier les mécanismes du métabolisme secondaire microbien.

Industrie : Le composé est exploré pour son utilisation dans le développement de nouveaux antibiotiques et agents antifongiques.

Mécanisme d'action

La révéromycine C exerce ses effets en inhibant sélectivement l'isoleucyl-ARNt synthétase (IleRS) cytoplasmique eucaryote. Cette inhibition perturbe la synthèse des protéines, conduisant à l'apoptose des cellules cibles. Les trois groupes carboxyles du composé jouent un rôle crucial dans son absorption sélective par les ostéoclastes, ce qui le rend efficace contre la résorption osseuse et les métastases .

Applications De Recherche Scientifique

Reveromycin C has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying polyketide biosynthesis and spiroacetal formation.

Biology: this compound is used to investigate the mechanisms of microbial secondary metabolism.

Medicine: It has shown potential in treating bone resorption disorders, cancer, and fungal infections.

Industry: The compound is explored for its use in developing new antibiotics and antifungal agents.

Mécanisme D'action

Reveromycin C exerts its effects by selectively inhibiting eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS). This inhibition disrupts protein synthesis, leading to apoptosis in target cells. The compound’s three carboxyl moieties play a crucial role in its selective uptake by osteoclasts, making it effective against bone resorption and metastasis .

Comparaison Avec Des Composés Similaires

La révéromycine C est comparée à d'autres spirocétals polykétides tels que :

Révéromycine A : Connue pour ses puissantes activités anticancéreuses et antifongiques.

Monensine A : Exhibe une activité ionophore et est utilisée comme antibiotique.

Tautomycine : Agit comme un inhibiteur de la protéine phosphatase.

La révéromycine C se distingue par son mécanisme d'action unique et son ciblage sélectif des ostéoclastes, ce qui en fait un candidat prometteur pour le traitement des maladies osseuses .

Activité Biologique

Reveromycin C is a member of the reveromycin family, which are polyketide antibiotics produced by Streptomyces species. This compound has garnered attention due to its diverse biological activities, particularly its potential in cancer treatment and antifungal applications. This article delves into the biological activity of this compound, supported by various studies and findings.

This compound exhibits its biological effects primarily through the inhibition of eukaryotic cell growth and modulation of cellular processes such as apoptosis and inflammatory responses.

- Inhibition of EGF-Stimulated Growth : this compound has been shown to inhibit mitogenic responses induced by epidermal growth factor (EGF) in Balb/MK cells. This suggests a potential application in cancer therapy, particularly for tumors that are responsive to EGF signaling .

- Antiproliferative Effects : In vitro studies indicate that this compound can suppress the proliferation of various human tumor cell lines, demonstrating its potential as an anticancer agent .

2. Antifungal Activity

This compound also displays significant antifungal properties. Research indicates that it can effectively combat fungal infections, particularly those caused by Candida and Aspergillus species.

- Efficacy Against Fungal Pathogens : Studies have shown that this compound possesses antifungal activity comparable to commercial fungicides under acidic conditions, making it a candidate for agricultural applications .

- Mechanism of Action : The antifungal activity is attributed to its ability to disrupt fungal cell growth and metabolism, although the precise mechanisms remain an area of ongoing research .

3. Case Studies and Research Findings

Several studies have highlighted the biological activities and potential therapeutic applications of this compound.

Table 1: Summary of Biological Activities

4.1 Antitumor Activity

In a study examining the antitumor effects of Reveromycin A (closely related to this compound), it was found that this compound could significantly reduce tumor sizes in animal models. The mechanism involved the inhibition of cell proliferation and induction of apoptosis, particularly in hormone-responsive tumors .

4.2 Osteoclast Inhibition

Research involving osteoprotegerin (OPG)-knockout mice demonstrated that Reveromycin administration led to a significant reduction in osteoclast counts and inflammatory cytokine expression associated with periodontal disease. This indicates its potential use in treating bone-related disorders .

5. Conclusion

This compound shows promising biological activity across various domains, including cancer therapy and antifungal treatment. Its ability to inhibit cell growth via EGF pathways, coupled with its antifungal efficacy, positions it as a valuable compound for further research and potential clinical applications. Continued exploration into its mechanisms will enhance our understanding and utilization of this compound in therapeutic settings.

Propriétés

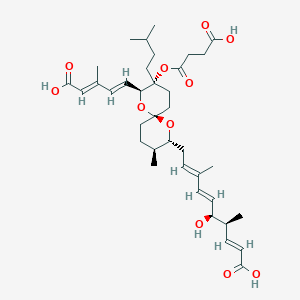

IUPAC Name |

(2E,4S,5S,6E,8E)-10-[(2S,3R,6S,8R,9S)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-3-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H54O11/c1-24(2)17-19-36(48-35(45)16-15-33(41)42)21-22-37(47-31(36)13-9-26(4)23-34(43)44)20-18-28(6)30(46-37)12-8-25(3)7-11-29(38)27(5)10-14-32(39)40/h7-11,13-14,23-24,27-31,38H,12,15-22H2,1-6H3,(H,39,40)(H,41,42)(H,43,44)/b11-7+,13-9+,14-10+,25-8+,26-23+/t27-,28-,29-,30+,31-,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQHXHWOEDTFCC-UHWSPUDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC(C(O2)C=CC(=CC(=O)O)C)(CCC(C)C)OC(=O)CCC(=O)O)OC1CC=C(C)C=CC(C(C)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@]2(CC[C@@]([C@@H](O2)/C=C/C(=C/C(=O)O)/C)(CCC(C)C)OC(=O)CCC(=O)O)O[C@@H]1C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H54O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144860-69-5 | |

| Record name | Butanedioic acid, 1-[(2S,3R,6S,8R,9S)-8-[(2E,4E,6S,7S,8E)-9-carboxy-6-hydroxy-3,7-dimethyl-2,4,8-nonatrien-1-yl]-2-[(1E,3E)-4-carboxy-3-methyl-1,3-butadien-1-yl]-9-methyl-3-(3-methylbutyl)-1,7-dioxaspiro[5.5]undec-3-yl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144860-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.